molecular formula C7H8N2O B049249 5-ETHENYL-2-METHOXYPYRIMIDINE CAS No. 120717-41-1

5-ETHENYL-2-METHOXYPYRIMIDINE

Cat. No.: B049249
CAS No.: 120717-41-1
M. Wt: 136.15 g/mol
InChI Key: LIOOINKSXDJULD-UHFFFAOYSA-N
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Description

2-Methoxy-5-vinylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methoxy group at the 2-position and a vinyl group at the 5-position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis due to their unique chemical properties and biological activities .

Safety and Hazards

While specific safety data for 2-Methoxy-5-vinylpyrimidine was not found, safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and serious eye irritation . Proper handling and storage procedures should be followed when working with these compounds.

Future Directions

The future research directions for 2-Methoxy-5-vinylpyrimidine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, electronic interactions between polymeric semiconductors and photochromic molecules have been studied, opening the possibility for the development of optically responsive smart materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-vinylpyrimidine typically involves the reaction of 2-methoxypyrimidine with a vinylating agent under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple 2-methoxy-5-bromopyrimidine with vinylboronic acid . The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane at elevated temperatures (around 95°C) to yield the desired product .

Industrial Production Methods: Industrial production of 2-Methoxy-5-vinylpyrimidine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-vinylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-vinylpyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or transcription factors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

5-ethenyl-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-6-4-8-7(10-2)9-5-6/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOOINKSXDJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (24.8 g, 69.4 mmol) in THF (150 mL) at −78° C. under an atmosphere of nitrogen was added 2.5 M of n-butyllithium in hexane (28 mL, 70 mmol) during a period of 12 mins. The reaction was warmed to room temperature to yield a deep red ylide solution. To the ylide solution, cooled in ice, was introduced 2-methoxypyrimidine-5-carbaldehyde (8 g, 65.6 mmol) in THF (50 mL). The reaction was allowed to reach room temperature and stirred for 3 hours. The result suspension was heated to 60° C. over 30 minutes and then heated at 60° C. for 1 hour. After cooling, the reaction mixture was diluted with water (400 mL) and extracted with EtOAc (2×150 mL). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane 0-30%) to yield title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
24.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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